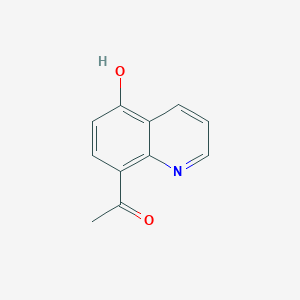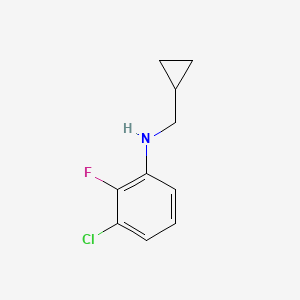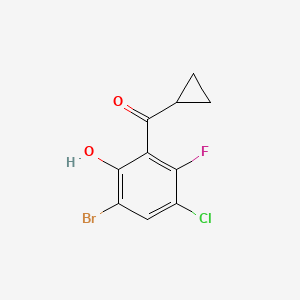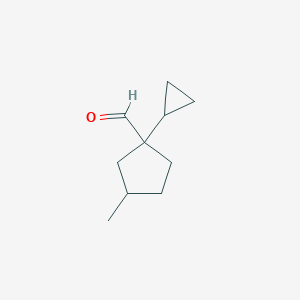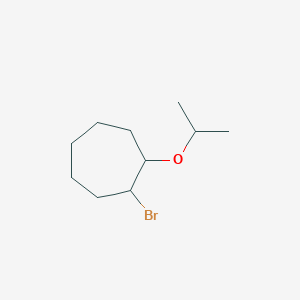
1-Bromo-2-(propan-2-yloxy)cycloheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(propan-2-yloxy)cycloheptane is an organic compound with the molecular formula C10H19BrO It is a brominated derivative of cycloheptane, where a bromine atom is attached to the first carbon of the cycloheptane ring, and a propan-2-yloxy group is attached to the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(propan-2-yloxy)cycloheptane can be synthesized through the bromination of 2-(propan-2-yloxy)cycloheptane. The reaction typically involves the use of bromine (Br2) or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-(propan-2-yloxy)cycloheptane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile (e.g., hydroxide, cyanide, or amine) to form different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The propan-2-yloxy group can be oxidized to form ketones or reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in a non-polar solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products:
Nucleophilic Substitution: Formation of 2-(propan-2-yloxy)cycloheptanol, 2-(propan-2-yloxy)cycloheptanenitrile, etc.
Elimination Reactions: Formation of cycloheptene derivatives.
Oxidation: Formation of 2-(propan-2-yloxy)cycloheptanone.
Reduction: Formation of 2-(propan-2-yloxy)cycloheptanol.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(propan-2-yloxy)cycloheptane has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Used in the preparation of polymers and advanced materials.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(propan-2-yloxy)cycloheptane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities. The propan-2-yloxy group can undergo metabolic transformations, influencing the compound’s pharmacokinetics and pharmacodynamics.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-(propan-2-yloxy)cycloheptane can be compared with other brominated cycloalkanes and alkoxy-substituted cycloalkanes:
Bromocycloheptane: Similar structure but lacks the propan-2-yloxy group, leading to different reactivity and applications.
2-(Propan-2-yloxy)cycloheptane:
1-Bromo-2-(methoxy)cycloheptane: Similar structure with a methoxy group instead of a propan-2-yloxy group, resulting in different physical and chemical properties.
Eigenschaften
Molekularformel |
C10H19BrO |
|---|---|
Molekulargewicht |
235.16 g/mol |
IUPAC-Name |
1-bromo-2-propan-2-yloxycycloheptane |
InChI |
InChI=1S/C10H19BrO/c1-8(2)12-10-7-5-3-4-6-9(10)11/h8-10H,3-7H2,1-2H3 |
InChI-Schlüssel |
GEMRWFQCPWOBDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1CCCCCC1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


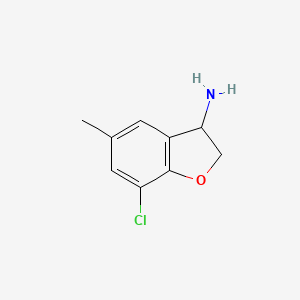
![1-[(2-Methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B13316819.png)
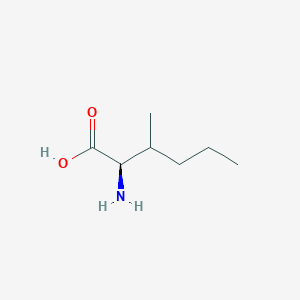
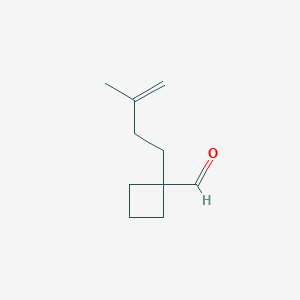
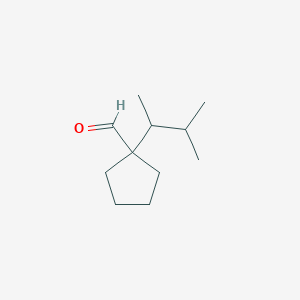
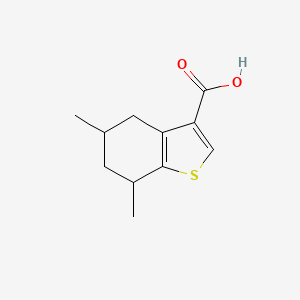
amine](/img/structure/B13316839.png)
![Butyl[1-(2,5-difluorophenyl)ethyl]amine](/img/structure/B13316841.png)
